5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Description
Substituent Effects and Electronic Distribution
The dual halogen substitution pattern creates a unique electronic environment within the benzoxazole framework that significantly influences the compound's physical and chemical properties. The bromine atom at position 5 introduces strong electron-withdrawing effects through both inductive and resonance mechanisms, while simultaneously providing steric bulk that affects molecular conformation. The chlorine substituent at position 7 contributes additional electron-withdrawing character, creating an electron-deficient aromatic system that enhances electrophilic reactivity patterns.
The positioning of these halogen atoms in a meta relationship relative to each other on the benzene ring creates asymmetric charge distribution that influences both intermolecular interactions and chemical reactivity. This substitution pattern differentiates the compound from other halogenated benzoxazolone derivatives where halogens may be positioned in ortho or para relationships, resulting in distinct electronic and steric environments that affect biological activity and chemical stability.
Properties
IUPAC Name |
5-bromo-7-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJXLQVOGNYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 32272-98-3) is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₃BrClNO₂ |
| Molecular Weight | 248.46 g/mol |
| IUPAC Name | 5-bromo-7-chloro-3H-1,3-benzoxazol-2-one |
| Appearance | Powder |
| Melting Point | 221 - 222 °C |
| Storage Temperature | Room temperature |
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit significant biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance:
- Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Liver cancer (HepG2)
In a study by Bernard et al. (2014), it was found that compounds with benzoxazole moieties showed potent cytotoxicity against these cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Key Findings :
- Tested Strains :
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentrations (MIC) for various derivatives were reported, indicating that certain modifications in the structure significantly enhance antimicrobial activity. For example, compounds with electron-donating substituents demonstrated higher activity compared to those with electron-withdrawing groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the benzoxazole structure can influence biological activity:
| Compound | Substituent Type | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 1 | Electron-donating | 10 | High |
| Compound 2 | Electron-withdrawing | >100 | Low |
| Compound 3 | No substituent | 50 | Moderate |
This table illustrates that electron-donating groups tend to enhance the compound's activity against microbial strains .
Case Studies
- Cytotoxicity Against MDA-MB-231 : A derivative of benzoxazole showed an IC50 value of 15 µM against MDA-MB-231 cells, indicating significant potential as an anticancer agent .
- Antimicrobial Efficacy : In a recent study, the compound exhibited an MIC of 25 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The benzoxazolone scaffold is versatile, with halogen substitutions influencing electronic, steric, and pharmacological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Chlorzoxazone (5-Chloro Derivative)
- Activity : Acts as a centrally acting muscle relaxant by inhibiting neuronal calcium and potassium influx .
- Key Difference : The absence of bromine and the single chlorine at position 5 reduce molecular weight (169.57 vs. 248.46) and lipophilicity compared to the target compound. This simplicity likely enhances bioavailability, contributing to its therapeutic use .
6-Bromo-5-chloro Isomer
- This positional isomerism may influence metabolic stability or receptor affinity .
5-Bromo-6-fluoro Derivative
- Fluorine Substitution : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier halogens like chlorine. This derivative is priced lower than the target compound, suggesting differences in synthetic accessibility .
Preparation Methods
General Synthetic Strategy for Benzoxazolone Derivatives
Benzoxazolones, including halogenated derivatives, are typically synthesized via intramolecular cyclization of 2-aminophenol derivatives. The key step involves the formation of the benzoxazolone ring through condensation and cyclization reactions, often facilitated by reagents such as carbonyldiimidazole (CDI), triphosgene, or oxidative coupling agents.
Cyclization of 2-Aminophenol Derivatives:
The starting material is usually a halogenated 2-aminophenol (e.g., 5-bromo-7-chloro-2-aminophenol). Cyclization is achieved by reaction with CDI or triphosgene under controlled temperature conditions (typically 60–80 °C for CDI, or 0 °C to room temperature for triphosgene) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step forms the benzoxazolone core with the desired halogen substitutions intact.Alkylation and Functionalization:
Subsequent alkylation of the benzoxazolone nitrogen or aromatic ring is conducted using alkyl halides (e.g., methyl 3-bromopropanoate) in the presence of bases such as potassium carbonate (K2CO3) in acetonitrile (MeCN) at elevated temperatures (60–80 °C). This step allows introduction of side chains or further functional groups.
Specific Preparation of 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Cyclization Using Carbonyldiimidazole (CDI) or Triphosgene
Procedure:
The halogenated 2-aminophenol precursor is treated with CDI in THF at 60–80 °C or with triphosgene and triethylamine (Et3N) in DCM at 0 °C to room temperature. This cyclization forms the benzoxazolone ring, preserving the 5-bromo and 7-chloro substituents on the aromatic ring.Reaction Scheme:
$$
\text{5-Bromo-7-chloro-2-aminophenol} \xrightarrow[\text{THF, 60-80 °C}]{\text{CDI}} \text{5-Bromo-7-chloro-benzoxazol-2-one}
$$Yields:
The yields for this cyclization step are generally good to excellent, often exceeding 80%, depending on the purity of starting materials and reaction conditions.
Palladium-Catalyzed Cross-Coupling for Functionalization
Lithium-Halogen Exchange and Ketone Addition:
For further functionalization at the 7-position, a lithium-halogen exchange on 6-bromo-3H-1,3-benzoxazol-2-one followed by addition of a ketone can be employed. This is followed by dehydration and hydrogenation steps to yield intermediates that can be converted into halogenated benzoxazolones.Pd-Catalyzed Suzuki Coupling:
The 5-bromo substituent can be used in palladium-catalyzed cross-coupling reactions with boronic esters to introduce various substituents, enabling structural diversification. This method is useful for synthesizing derivatives with modified electronic or steric properties.
Catalytic and Green Chemistry Approaches
Recent advances emphasize eco-friendly and efficient catalytic systems for benzoxazole synthesis, which can be adapted for halogenated derivatives:
While these methods primarily focus on benzoxazole derivatives formed from 2-aminophenol and aldehydes, the principles of catalytic efficiency, mild conditions, and catalyst reusability are relevant for synthesizing halogenated benzoxazolones like 5-bromo-7-chloro derivatives.
Summary Table of Key Preparation Steps for this compound
Research Findings and Considerations
Stability and Yield:
Halogen substituents such as bromine and chlorine on the benzoxazolone ring are generally stable under the cyclization conditions described, allowing for high yields of the target compound without dehalogenation.Functional Group Compatibility:
The methods accommodate various functional groups, enabling the synthesis of derivatives with tailored properties for medicinal chemistry applications.Catalyst Selection:
Nanocatalysts and metal catalysts improve reaction efficiency and sustainability, though their direct application to the halogenated benzoxazolone synthesis requires further optimization.Reaction Time and Temperature: Cyclization typically requires moderate heating (60–80 °C), while some catalytic methods allow for room temperature or solvent-free conditions, offering greener alternatives.
Q & A
Q. What are the established synthetic routes for 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation of a benzoxazolone precursor. For example, bromination and chlorination steps can be performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–5°C to minimize side reactions). Optimization requires monitoring via HPLC or LC-MS to track intermediate formation and purity . Solvent selection (e.g., dichloromethane or DMF) and catalyst use (e.g., Lewis acids) can enhance regioselectivity. Evidence from analogous benzoxazolone derivatives suggests that microwave-assisted synthesis may reduce reaction times .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent positions and hydrogen bonding in the dihydro-oxazolone ring.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.
- X-ray crystallography (using SHELX or ORTEP-III) for absolute configuration determination, particularly if the compound crystallizes in a suitable space group .
Purity should be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or halogen bonding). Solutions include:
- Variable-temperature NMR to probe conformational changes.
- DFT calculations (using Gaussian or ORCA) to model energetically favorable conformers and compare with experimental data.
- Solvent-dependent studies to assess hydrogen bonding or aggregation effects. For example, DMSO-d₆ may stabilize certain tautomers .
Cross-validate with alternative techniques like IR spectroscopy (to detect carbonyl shifts) or X-ray data .
Q. How can the reactivity of the bromo and chloro substituents be exploited in derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Buchwald-Hartwig amination or Suzuki coupling to replace bromine with aryl/heteroaryl groups. Use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave conditions for efficiency .
- Nucleophilic aromatic substitution (e.g., using amines or thiols) targeting the chloro group, given its moderate leaving-group ability.
Monitor reaction progress via TLC and characterize products using high-resolution mass spectrometry (HRMS) and 2D NMR .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina or Glide) to model binding poses in active sites. Use crystal structures from the PDB (e.g., COX-2 for NSAID analogs) .
- MD simulations (GROMACS or AMBER) to assess stability of ligand-target complexes over time.
- QSAR models to correlate substituent electronic properties (Hammett σ constants) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Analytical and Experimental Design Considerations
Q. How should researchers design stability studies for this compound under various storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts using LC-MS/MS.
- Long-term stability : Store aliquots at –20°C, 4°C, and room temperature. Sample periodically (e.g., 0, 3, 6 months) and compare against a reference standard .
Q. What crystallographic challenges might arise during structure determination, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal quality or twinning. Mitigation strategies:
- Vapor diffusion (sitting-drop method) with solvents like ethyl acetate/hexane.
- Cryocooling (100 K) to improve diffraction.
- Use SHELXL for refinement, especially for handling disorder or partial occupancy. For twinned data, employ the TWIN/BASF commands in SHELX .
Data Interpretation and Validation
Q. How can researchers differentiate between isomeric byproducts (e.g., regioisomers) during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
